![molecular formula C16H15FN2O3 B5865625 2-fluoro-N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5865625.png)
2-fluoro-N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide
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Description
The compound "2-fluoro-N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide" pertains to a class of chemical entities known for their diverse biological activities and applications in medicinal chemistry. Though direct studies on this exact compound are limited, related benzamide derivatives are researched extensively for their potential in various therapeutic areas, including kinase inhibition and gastrokinetic activities.
Synthesis Analysis
The synthesis of similar compounds involves various strategies like N-acylation, palladium-catalyzed reactions, and Fries rearrangement under catalyst- and solvent-free conditions. For instance, compounds related to benzamides have been synthesized through nucleophilic substitution reactions followed by fluorination and reduction steps (Mishra & Chundawat, 2019). Additionally, methodologies involving microwave-assisted Fries rearrangements have been developed for efficient synthesis (Moreno-Fuquen et al., 2019).
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been elucidated using techniques like X-ray diffraction and NMR spectroscopy, providing insights into the configuration and conformation of the molecules. These analyses reveal important aspects such as bond lengths, angles, and the overall geometry which are crucial for understanding the compound's interactions and reactivity (Moreno-Fuquen et al., 2019).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, including nucleophilic substitution and Fries rearrangement. These reactions are significant for their functionalization and transformation into more complex molecules with potential biological activities. The presence of the fluoro and methoxy groups can significantly influence the chemical behavior and electronic properties of these compounds.
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline forms, are determined through techniques like thermogravimetry, differential thermal analysis, and IR spectroscopy. These properties are vital for understanding the compound's stability and suitability for pharmaceutical formulations (Yanagi et al., 2000).
Mechanism of Action
Target of Action
The primary target of 2-fluoro-N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide is the Mitogen-activated protein kinase 8 (MAPK8) . MAPK8 is a crucial component of the MAPK signaling pathway, which plays a significant role in various cellular processes such as proliferation, differentiation, and apoptosis.
properties
IUPAC Name |
2-fluoro-N-[2-(4-methoxyanilino)-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-22-12-8-6-11(7-9-12)19-15(20)10-18-16(21)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIFMGLRPBJUNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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